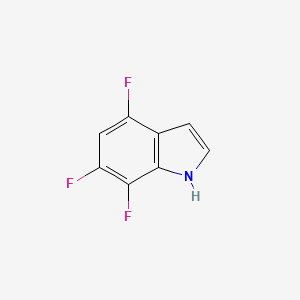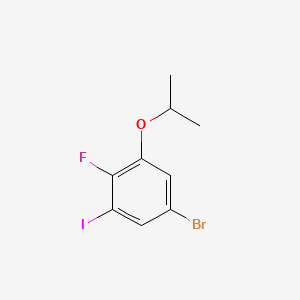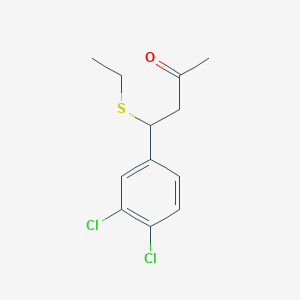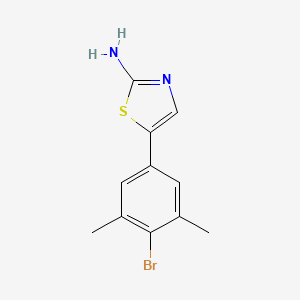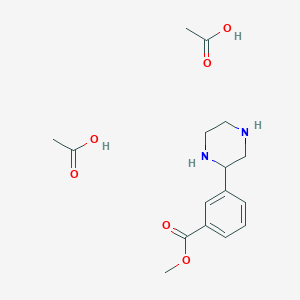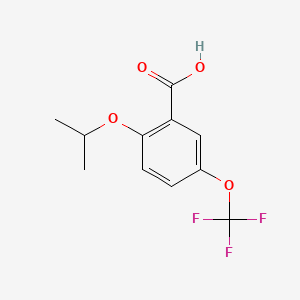![molecular formula C10H10BrN B14022252 3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)
3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine is a compound that features a unique bicyclo[1.1.1]pentane (BCP) core, which is known for its highly strained structure and three-dimensional character. This compound has garnered significant interest in the fields of medicinal and organic chemistry due to its potential as a bioisostere for phenyl rings, tert-butyl groups, and alkynes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine typically involves the functionalization of the BCP core. One common method is the radical addition of bromopyridine to [1.1.1]propellane, followed by subsequent functionalization steps . The reaction conditions often involve the use of radical initiators and photoredox catalysts to facilitate the addition reactions .
Industrial Production Methods: Industrial production of BCP derivatives, including this compound, often relies on scalable methods such as carbene insertion into bicyclo[1.1.0]butanes or nucleophilic addition across [1.1.1]propellane . These methods are designed to produce large quantities of the compound with high efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) under anhydrous conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the original compound.
Aplicaciones Científicas De Investigación
3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Bicyclo[1.1.1]pentane: The simplest member of the BCP family, used as a bioisostere for phenyl rings.
[1.1.1]Propellane: A precursor for the synthesis of BCP derivatives.
Bicyclo[1.1.1]pentylamine: A BCP derivative with applications in drug design.
Uniqueness: 3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine stands out due to its combination of the BCP core with a bromopyridine moiety, offering unique reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C10H10BrN |
|---|---|
Peso molecular |
224.10 g/mol |
Nombre IUPAC |
3-(1-bicyclo[1.1.1]pentanyl)-5-bromopyridine |
InChI |
InChI=1S/C10H10BrN/c11-9-1-8(5-12-6-9)10-2-7(3-10)4-10/h1,5-7H,2-4H2 |
Clave InChI |
KJEKABNGYWXKMU-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(C2)C3=CC(=CN=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


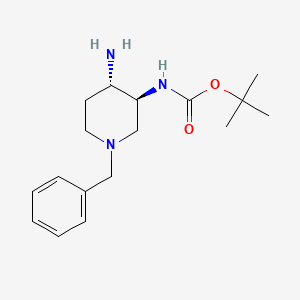
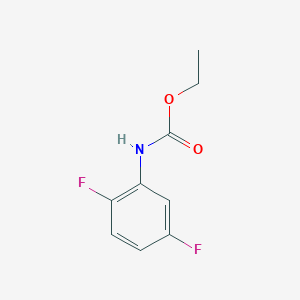
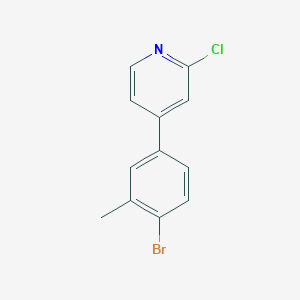

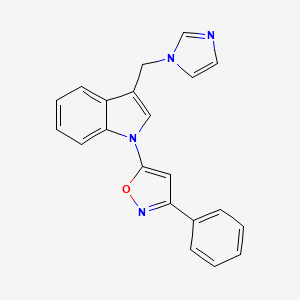
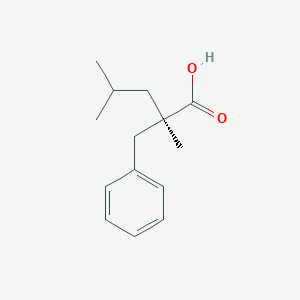
![1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14022215.png)
![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)
